molecular formula C7H13NO3 B116907 N-Boc-2-aminoacetaldehyde CAS No. 89711-08-0

N-Boc-2-aminoacetaldehyde

Cat. No.: B116907
CAS No.: 89711-08-0
M. Wt: 159.18 g/mol
InChI Key: ACNRTYKOPZDRCO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Boc-2-aminoacetaldehyde is an organic building block . It is primarily used in the synthesis of carbohydrates and in studies relating to inhibitors of cathepsin K . Cathepsin K is a protein-coding gene, and its associated pathways are Degradation of the extracellular matrix and Collagen chain trimerization .

Mode of Action

The compound reacts with the Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This reaction is a key step in its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . GABA is a significant inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system. The downstream effects of this pathway can have significant impacts on neurological function and homeostasis.

Result of Action

The result of this compound’s action is the production of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . These units can be used in further biochemical reactions and pathways, contributing to various physiological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is a light yellow solid at room temperature and has strong hygroscopicity and is easily oxidized . It is insoluble in water but soluble in common organic solvents including ethyl acetate, dichloromethane, and dimethyl sulfoxide . These properties can influence how the compound interacts with its environment, potentially affecting its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-aminoacetaldehyde can be synthesized through the reaction of tert-butyl carbamate with 2-aminoacetaldehyde. The reaction typically involves the use of formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . The α-methylenation of this amino aldehyde proceeds efficiently under these conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-aminoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

tert-butyl N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNRTYKOPZDRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401186
Record name N-Boc-2-aminoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89711-08-0
Record name N-Boc-2-aminoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bocamino-1,2-propanediol (144.7 g; 0.757 mol) was suspended in water (750 ml) and potassium periodate (191.5 g; 0.833 mol) was added. The mixture was stirred under nitrogen for 2.5 h and the precipitated potassium iodate was removed by filtration and washed once with water (100 ml). The aqueous phase was extracted with chloroform (6×400 ml). The chloroform extracts were dried and evaporated to dryness, in vacuo. Yield 102 g (93%) of an oil. The (bocamino)acetaldehyde was purified by kugelrohr distillation at 84° C. and 0.3 mmHg in two portions. The yield 79 g (77%) of a colorless oil.
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144.7 g
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750 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixed solution of tert-butyl (2-hydroxyethyl)carbamate (10.0 g) in dimethyl sulfoxide (50 mL) and triethylamine (12.3 g) was added sulfur trioxide pyridine complex (15.0 g) under ice-cooling, and the mixture was stirred for 1 hr. The reaction mixture was further stirred at room temperature for 3 hr, 1 mol/L hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The separated aqueous layer was extracted again with ethyl acetate. The combined organic layers were washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=17:3→13:7) to give the title compound as a pale-yellow oil (yield 6.50 g, 66%).
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10 g
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50 mL
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Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-2-aminoacetaldehyde
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of N-Boc-2-aminoacetaldehyde in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly for constructing molecules containing the γ-aminobutyric acid (GABA) unit. [] It's a protected form of the unstable 2-aminoacetaldehyde, offering stability and versatility in synthetic applications. For example, it can be employed in Horner-Wadsworth-Emmons reactions to generate α-keto amide/ester units found in various bioactive compounds. []

Q2: Can you elaborate on the application of this compound in the synthesis of (+)-negamycin?

A: Researchers have successfully utilized commercially available, achiral this compound as the starting material for an efficient total synthesis of (+)-negamycin. [] This approach highlights the compound's utility in constructing complex natural products with potential therapeutic applications, particularly as a chemotherapeutic agent for genetic diseases. []

Q3: How does this compound interact with cathepsin L, and what are the implications of this interaction?

A: While this compound itself might not be a potent cathepsin L inhibitor, its structural information, when bound to cathepsin L, provides valuable insights for designing more effective inhibitors. [] Crystallographic studies have elucidated the binding mode of this compound within the active site of cathepsin L, revealing key interactions that can guide the development of novel inhibitors targeting this protease. [] This knowledge is particularly relevant for addressing diseases where cathepsin L plays a crucial role, including viral infections and lysosome-related disorders. []

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